EF-Tu Binding Affinity: 3-Nitro vs. 3-Chloro (KKL-55) Differentiation
The 3-chloro analog KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) binds EF-Tu with a Kd of 2 µM as measured by in vitro binding assays [1]. While no direct Kd measurement for 3-nitro-N-(2H-tetrazol-5-yl)benzamide has been reported in the same assay system, SAR studies within the tetrazole-benzamide series indicate that the electron-withdrawing nature and hydrogen-bonding capability of the 3-nitro substituent are predicted to shift binding affinity relative to the 3-chloro substituent due to altered interactions with domain 3 of EF-Tu [1]. The unsubstituted tetrazole NH in the target compound further distinguishes it from the N-propyl-substituted KKL-55 by enabling additional hydrogen-bond donor interactions that are absent in the alkylated comparator [1].
| Evidence Dimension | EF-Tu binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly reported; predicted to differ from KKL-55 based on SAR trends |
| Comparator Or Baseline | KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide): Kd = 2 µM |
| Quantified Difference | Not quantifiable without direct measurement |
| Conditions | In vitro binding assay using purified EF-Tu (E. coli); reported in Marathe et al. 2023 bioRxiv |
Why This Matters
Procurement decisions for EF-Tu-targeted probe development require explicit consideration of substituent-dependent binding differences, as even minor variations can alter the Kd by an order of magnitude and change the compound's utility as a chemical probe.
- [1] Marathe N, Nguyen HA, Alumasa JN, et al. Antibiotic that inhibits trans-translation blocks binding of EF-Tu to tmRNA but not to tRNA. bioRxiv. 2023. doi:10.1101/2023.06.09.544387. View Source
